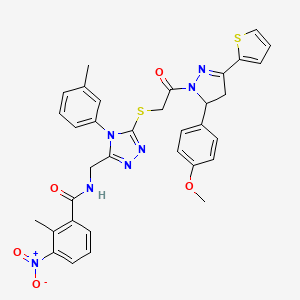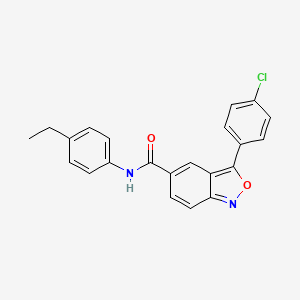![molecular formula C19H15ClN6O B11454695 N-(4-chlorophenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11454695.png)
N-(4-chlorophenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a triazine ring substituted with a chlorophenyl group and a quinolin-8-yloxy moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine typically involves a multi-step process. One common method includes the reaction of 4-chloroaniline with cyanuric chloride to form an intermediate, which is then reacted with quinolin-8-ol in the presence of a base to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-(4-chlorophenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The quinoline moiety is known to interact with DNA and proteins, which may contribute to its anticancer properties. Additionally, the triazine ring can form stable complexes with metal ions, enhancing its activity in certain biological systems.
Comparison with Similar Compounds
- N-(4-chlorophenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine
- 8-chloro-N-(4-(trifluoromethoxy)phenyl)quinolin-2-amine
- 2-((2-(1H-benzo[d]imidazol-2-yl)quinolin-8-ylimino)methyl)phenol
Comparison: this compound is unique due to its combination of a triazine ring with a quinoline moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, higher binding affinity to molecular targets, and greater efficacy in certain applications.
Properties
Molecular Formula |
C19H15ClN6O |
|---|---|
Molecular Weight |
378.8 g/mol |
IUPAC Name |
2-N-(4-chlorophenyl)-6-(quinolin-8-yloxymethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C19H15ClN6O/c20-13-6-8-14(9-7-13)23-19-25-16(24-18(21)26-19)11-27-15-5-1-3-12-4-2-10-22-17(12)15/h1-10H,11H2,(H3,21,23,24,25,26) |
InChI Key |
UJVLUVWQSFJTKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC3=NC(=NC(=N3)NC4=CC=C(C=C4)Cl)N)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}butanamide](/img/structure/B11454616.png)
![N-[4-acetyl-5-methyl-2-oxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-4-tert-butylbenzamide](/img/structure/B11454624.png)


![10-(7-methoxy-1,3-benzodioxol-5-yl)-2,3-dihydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(7H)-one](/img/structure/B11454634.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11454636.png)
![N-{5-chloro-2-[(2-chlorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B11454638.png)
![1-(tert-butyl)-4-(3,4-dimethoxyphenyl)-5-(3-methoxyphenyl)-4,4a,5,8-tetrahydroimidazo[4,5-b]pyrazolo[4,3-e]pyridin-6(1H)-one](/img/structure/B11454646.png)
![2-Methoxyethyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11454647.png)

![2-(2-chlorophenoxy)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B11454661.png)
![1-tert-butyl-4-(7-methoxy-1,3-benzodioxol-5-yl)-5-phenyl-4,4a,5,7-tetrahydroimidazo[4,5-b]pyrazolo[4,3-e]pyridin-6(1H)-one](/img/structure/B11454664.png)
![N-{3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}-3,4-dimethoxybenzamide](/img/structure/B11454668.png)
![4-chloro-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B11454673.png)
